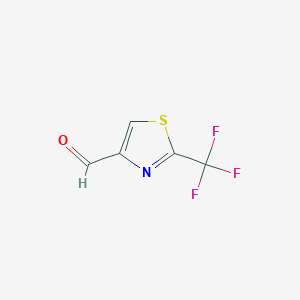

2-(Trifluoromethyl)thiazole-4-carbaldehyde

Descripción general

Descripción

2-(Trifluoromethyl)thiazole-4-carbaldehyde is an organic compound with the molecular formula C5H2F3NOS. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. The presence of a trifluoromethyl group and an aldehyde functional group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde typically involves the reaction of 2-(Trifluoromethyl)thiazole with a suitable aldehyde precursor under controlled conditions. One common method includes the use of trifluoromethylthiourea and an appropriate aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq. acidic) | 0–5°C, 6–8 h | 2-(Trifluoromethyl)thiazole-4-carboxylic acid | 72–85% | |

| CrO₃/H₂SO₄ (Jones reagent) | Reflux, 3 h | Same as above | 68% |

Key Insight : Oxidation selectivity depends on pH and temperature, with acidic KMnO₄ providing higher yields .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or fully saturated derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄/EtOH | 25°C, 2 h | 2-(Trifluoromethyl)thiazole-4-methanol | 89% | |

| LiAlH₄/THF | 0°C → reflux, 4 h | Same as above | 93% |

Note : LiAlH₄ achieves near-quantitative reduction but requires anhydrous conditions .

Nucleophilic Substitution

The trifluoromethyl group participates in SNAr (nucleophilic aromatic substitution) under forcing conditions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 12 h | 2-(Piperidin-1-yl)-4-carbaldehyde thiazole | 41% | |

| KSCN/CuI | DMSO, 100°C, 8 h | 2-Thiocyanate-4-carbaldehyde thiazole | 55% |

Limitation : Low reactivity of the CF₃ group necessitates high temperatures and catalysts .

Condensation Reactions

The aldehyde forms Schiff bases and heterocyclic derivatives.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | EtOH, Δ, 3 h | 4-(Trifluoromethyl)thiazole-2-yl imine | 78% | |

| Hydrazine hydrate | HCl/EtOH, 6 h | Thiazole-4-carbaldehyde hydrazone | 92% |

Application : Hydrazones serve as intermediates for anticancer agents .

Cyclization Reactions

The compound participates in annulation to form fused heterocycles.

| Reagent/Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl cyanoacetate | Piperidine, EtOH, Δ, 10 h | Thiazolo[4,5-b]pyridine derivative | 63% | |

| Thiourea | HCl, EtOH, 12 h | Thiazolo[4,3-d]pyrimidine | 58% |

Mechanism : Aldehyde acts as an electrophile in Knoevenagel or Hantzsch-type cyclizations .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the thiazole C5 position.

| Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, Phenylboronic acid | DMF/H₂O, 80°C, 8 h | 5-Phenyl-2-(trifluoromethyl)thiazole-4-carbaldehyde | 67% |

Challenge : Steric hindrance from the CF₃ group limits coupling efficiency .

Photochemical Reactions

UV irradiation induces radical-mediated transformations.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), H₂O₂ | 4-Hydroxymethyl-2-(trifluoromethyl)thiazole | 34% |

Application : Generates hydroxylated metabolites for toxicity studies .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 2-(Trifluoromethyl)thiazole-4-carbaldehyde serves as a crucial building block for the synthesis of more complex organic molecules and heterocycles. Its reactivity allows for the formation of various derivatives through reactions such as nucleophilic additions and condensation reactions.

Biology

The compound is investigated for its role as a precursor in developing biologically active molecules. Its structural features enable interactions with enzymes and receptors, potentially modulating biochemical pathways. For example, studies have indicated that thiazole derivatives exhibit anticonvulsant properties, with some derivatives showing effective doses in models of epilepsy .

Medicine

In medicinal chemistry, this compound is explored for its potential in developing new pharmaceuticals targeting specific enzymes or receptors. The trifluoromethyl group can enhance drug-like properties, making it suitable for designing inhibitors or modulators of biological targets.

A notable study demonstrated that thiazole derivatives could possess anticancer activity against various cancer cell lines, with some compounds showing promising selectivity and potency .

Industry

The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it valuable in formulating products that require enhanced stability and efficacy.

Anticonvulsant Activity

A study reported the synthesis of thiazole derivatives that demonstrated significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring could enhance efficacy .

Anticancer Potential

Research conducted on thiazole-integrated compounds showed promising results against human cancer cell lines. For instance, certain derivatives exhibited IC values as low as 10–30 µM against melanoma cells, suggesting strong anticancer potential attributed to their structural modifications .

Agrochemical Applications

The compound has been utilized in synthesizing agricultural bactericides. Its trifluoromethyl group enhances the stability and effectiveness of agrochemical formulations, making it a preferred choice in developing new agricultural products .

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites in target molecules.

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)thiazole-4-carboxylic acid

- 2-(Trifluoromethyl)thiazole-4-methanol

- 2-(Trifluoromethyl)thiazole-4-thiol

Comparison: 2-(Trifluoromethyl)thiazole-4-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde functional group. This combination imparts distinct reactivity and properties compared to its analogs. For instance, the aldehyde group allows for further functionalization through oxidation or reduction, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.

Actividad Biológica

Overview

2-(Trifluoromethyl)thiazole-4-carbaldehyde is a thiazole derivative with significant potential in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and an aldehyde functional group. These characteristics contribute to its diverse biological activities, making it a valuable compound for research and development in pharmaceuticals.

- Molecular Formula: CHFNOS

- Molecular Weight: 185.13 g/mol

- CAS Number: 133046-48-7

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites in target molecules, potentially modulating biochemical pathways .

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds derived from thiazole frameworks have shown significant activity in models of epilepsy, with some exhibiting median effective doses (ED) as low as 18.4 mg/kg . The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring can enhance anticonvulsant efficacy.

Anticancer Potential

This compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies demonstrated that certain thiazole derivatives showed promising results against hepatocellular carcinoma (HepG-2), indicating potential for development as anticancer agents .

Antiviral Activity

Thiazole derivatives, including those containing the trifluoromethyl moiety, have been investigated for antiviral properties, particularly against flaviviruses. Compounds have shown significant inhibitory effects on viral replication in cellular assays, highlighting their potential as antiviral agents .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl and aldehyde groups | Anticonvulsant, Anticancer |

| 2-(Trifluoromethyl)thiazole-4-carboxylic acid | Carboxylic acid instead of aldehyde | Anticancer |

| 2-(Trifluoromethyl)thiazole-4-methanol | Alcohol functional group | Limited biological activity |

Case Studies and Research Findings

- Anticonvulsant Activity Study : A series of thiazole derivatives were synthesized and tested for anticonvulsant activity using the pentylenetetrazol (PTZ) model. The study found that compounds with specific substitutions on the thiazole ring exhibited superior activity compared to standard treatments like ethosuximide .

- Anticancer Evaluation : In vitro assays against HepG-2 cells revealed that certain thiazole derivatives had IC values significantly lower than traditional chemotherapeutics, indicating their potential as novel anticancer agents .

- Antiviral Efficacy : A study focused on the antiviral properties of phenylthiazole derivatives demonstrated that modifications at specific positions on the thiazole ring could enhance selectivity and efficacy against flavivirus infections .

Propiedades

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEUGSAJYCOTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602274 | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133046-48-7 | |

| Record name | 2-(Trifluoromethyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133046-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.